

TriSulfo-Cy5.5 DBCO: Application Notes and Protocols for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TriSulfo-Cy5.5 DBCO is a water-soluble, near-infrared fluorescent probe designed for highly specific biomolecular labeling in complex biological systems. This molecule combines the excellent photophysical properties of the Cy5.5 cyanine dye with the versatility of copper-free click chemistry. The dibenzocyclooctyne (DBCO) group reacts selectively with azide-functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling covalent labeling without the need for a cytotoxic copper catalyst.[1][2] The presence of three sulfonate groups imparts high water solubility, minimizing aggregation and non-specific binding, which is crucial for high-resolution imaging applications.

These characteristics make **TriSulfo-Cy5.5 DBCO** an ideal candidate for super-resolution microscopy techniques such as direct Stochastic Optical Reconstruction Microscopy (dSTORM). In dSTORM, individual fluorophores are temporally separated by inducing them to switch between a fluorescent "on" state and a dark "off" state, allowing for their precise localization beyond the diffraction limit of light.[1] The bright and photostable nature of Cy5.5, coupled with the specific and bioorthogonal labeling strategy afforded by DBCO, facilitates the high-density, specific labeling required for high-quality super-resolution imaging of subcellular structures and dynamics.[3]

Applications in Super-Resolution Microscopy

The primary application of **TriSulfo-Cy5.5 DBCO** in super-resolution microscopy is the visualization of azide-modified biomolecules in fixed or living cells. This is typically achieved through metabolic labeling, where cells are cultured with an unnatural sugar carrying an azide group. This azido-sugar is incorporated by the cell's metabolic machinery into glycans on the cell surface or intracellularly.[4][5][6] The azide group then serves as a handle for covalent attachment of the **TriSulfo-Cy5.5 DBCO** probe.

Key Applications Include:

- Imaging Cell-Surface Glycans: Visualize the distribution and organization of specific glycan populations on the plasma membrane with nanoscale resolution.[4] This is critical for studying cell-cell recognition, signaling, and host-pathogen interactions.
- Tracking Newly Synthesized Proteins: By using an amino acid analogue containing an azide group, newly synthesized proteins can be tagged and their localization and dynamics can be studied in detail.
- Virus and Drug Delivery Vehicle Tracking: The surface of viruses or drug delivery nanoparticles can be functionalized with azides, allowing for their labeling with TriSulfo-Cy5.5 DBCO to track their entry and trafficking within cells at high resolution.

Data Presentation

The photophysical properties of **TriSulfo-Cy5.5 DBCO** and its performance in super-resolution microscopy are critical for experimental design and data interpretation. The following table summarizes key quantitative data for TriSulfo-Cy5.5 and related sulfonated Cy5.5 dyes.

Parameter	Value	Reference Molecule	Source
Excitation Maximum (λex)	~673 nm	sulfo-Cy5.5 carboxylic acid	[7]
Emission Maximum (λem)	~691 nm	sulfo-Cy5.5 carboxylic acid	[7]
Molar Extinction Coefficient (ε)	~195,000 M ⁻¹ cm ⁻¹	sulfo-Cy5.5 carboxylic acid	[7]
Photon Count per Switching Event	~6,000	Cy5.5	[3]
On/Off Duty Cycle	~0.007	Cy5.5	[3]
Localization Precision (dSTORM)	6.6 ± 3.3 nm (s.d.)	Cy5B-trisulfo	[8]
Achievable Spatial Resolution (dSTORM)	~13 nm	Cy5B-trisulfo	[8]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell-Surface Glycans with Azido Sugars

This protocol describes the metabolic incorporation of an azide-functionalized sugar into the glycans of cultured mammalian cells.

Materials:

- Mammalian cells of interest (e.g., A549, HeLa)
- Complete cell culture medium
- Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) or Peracetylated Nazidoacetylgalactosamine (Ac₄GalNAz)

- DMSO
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding: Plate cells onto glass-bottom dishes suitable for microscopy at a density that will result in 50-70% confluency at the time of labeling.
- Prepare Azido Sugar Stock Solution: Dissolve Ac4ManNAz or Ac4GalNAz in DMSO to create a 10 mM stock solution.
- Metabolic Labeling: Add the azido sugar stock solution to the complete cell culture medium to a final concentration of 25-50 μ M.
- Incubation: Replace the medium on the cells with the azido sugar-containing medium and incubate for 24-48 hours under standard cell culture conditions (37°C, 5% CO₂).[2][9]
- Washing: After incubation, gently wash the cells three times with pre-warmed PBS to remove any unincorporated azido sugar. The cells are now ready for fluorescent labeling with TriSulfo-Cy5.5 DBCO.

Protocol 2: Labeling of Azide-Modified Cells with TriSulfo-Cy5.5 DBCO via SPAAC

This protocol details the copper-free click chemistry reaction to label the azide-modified glycans with **TriSulfo-Cy5.5 DBCO**.

Materials:

- Azide-labeled cells (from Protocol 1)
- TriSulfo-Cy5.5 DBCO
- Anhydrous DMSO
- Hanks' Balanced Salt Solution (HBSS) or PBS

- Fixation solution (4% paraformaldehyde in PBS)
- Quenching solution (100 mM glycine or ammonium chloride in PBS)

Procedure:

- Prepare TriSulfo-Cy5.5 DBCO Stock Solution: Dissolve TriSulfo-Cy5.5 DBCO in anhydrous DMSO to a stock concentration of 1-5 mM.
- Prepare Staining Solution: Dilute the TriSulfo-Cy5.5 DBCO stock solution in HBSS to a final concentration of 20-50 μΜ.[9]
- Labeling Reaction: Add the staining solution to the washed, azide-labeled cells and incubate for 15-60 minutes at room temperature or 37°C, protected from light.[9][10]
- Washing: Gently wash the cells three times with PBS to remove unbound dye.
- Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
- Quenching: Wash the cells once with PBS and then incubate with quenching solution for 5-10 minutes to quench residual formaldehyde.
- Final Washes: Wash the cells three times with PBS. The sample is now ready for dSTORM imaging.

Protocol 3: dSTORM Imaging

This protocol provides a general procedure for performing dSTORM on cells labeled with **TriSulfo-Cy5.5 DBCO**.

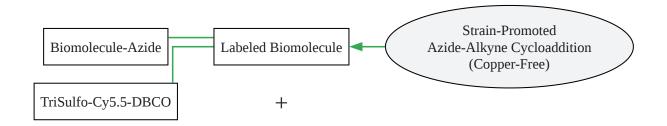
Materials:

- Labeled and fixed cells on a glass-bottom dish
- dSTORM imaging buffer:
 - PBS

- 10% (w/v) glucose
- 100 mM β-mercaptoethylamine (MEA)
- Glucose oxidase (4 U/mL)
- Catalase (80 U/mL)
- Immersion oil

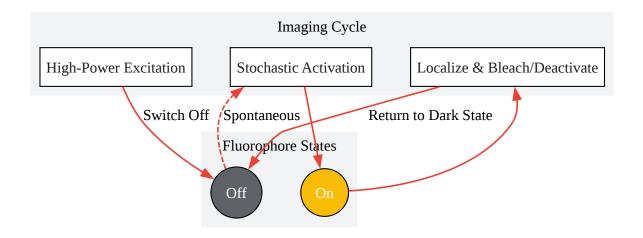
Procedure:

- Prepare dSTORM Imaging Buffer: Prepare the buffer immediately before use. The MEA acts
 as a reducing agent to facilitate the photoswitching of the cyanine dye. The glucose/glucose
 oxidase/catalase system removes dissolved oxygen, which can irreversibly photobleach the
 fluorophore.[9]
- Mount Sample: Replace the PBS on the cells with the freshly prepared dSTORM imaging buffer. Seal the dish to minimize oxygen re-entry.
- Microscope Setup: Place the sample on an inverted microscope equipped for Total Internal Reflection Fluorescence (TIRF) or highly inclined and laminated optical sheet (HILO) illumination. Use a high numerical aperture objective (e.g., 1.4 NA).
- Image Acquisition:
 - Use a 640 nm or 647 nm laser for excitation and imaging.
 - Illuminate the sample with high laser power (e.g., 2-5 kW/cm²) to drive most of the
 TriSulfo-Cy5.5 DBCO molecules into a long-lived dark state.[9]
 - Acquire a stream of images (typically 10,000-50,000 frames) at a high frame rate (e.g., 50-100 Hz). In each frame, a sparse, stochastic subset of fluorophores will spontaneously return to the fluorescent state.
- Data Analysis:


- Process the acquired image stack with a single-molecule localization software (e.g., ThunderSTORM, rapidSTORM).
- The software identifies the fluorescent events in each frame and fits their point spread functions (PSFs) with a 2D Gaussian to determine the precise coordinates of each molecule.
- Reconstruct the final super-resolution image by plotting the coordinates of all localized molecules.

Visualizations

Click to download full resolution via product page


Caption: Experimental workflow for super-resolution imaging.

Click to download full resolution via product page

Caption: SPAAC reaction for biomolecule labeling.

Click to download full resolution via product page

Caption: Principle of dSTORM photoswitching.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging PMC [pmc.ncbi.nlm.nih.gov]
- 4. Super-resolution imaging of plasma membrane glycans PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Imaging specific cellular glycan structures using glycosyltransferases via click chemistry -PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfo-Cy5.5 carboxylic acid, 2183440-69-7 | BroadPharm [broadpharm.com]
- 8. Targetable conformationally restricted cyanines enable photon-count limited applications -PMC [pmc.ncbi.nlm.nih.gov]
- 9. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [TriSulfo-Cy5.5 DBCO: Application Notes and Protocols for Super-Resolution Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15598588#trisulfo-cy5-5-dbco-applications-in-super-resolution-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com